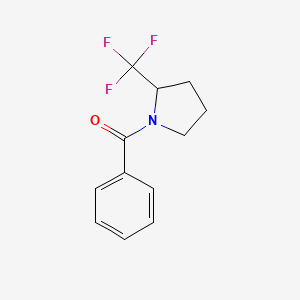

1-Benzoyl-2-(trifluoromethyl)pyrrolidine

Descripción

Propiedades

IUPAC Name |

phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)10-7-4-8-16(10)11(17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTLPADPVRTCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-2-(trifluoromethyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method includes:

Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine ring can be synthesized through cyclization reactions.

Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the phenyl and trifluoromethyl groups under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the functionalization steps efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzoyl-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.

Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

1-Benzoyl-2-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-Benzoyl-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Analogous Compounds

1-Benzoyl-2-(chloromethyl)pyrrolidine

- Structural Differences : Replaces the -CF₃ group with a chloromethyl (-CH₂Cl) moiety.

- Synthesis : Prepared via direct chlorination of pyrrolidine derivatives, though specific protocols are less documented compared to trifluoromethyl analogs .

- Properties :

- Higher reactivity due to the labile C-Cl bond.

- Reduced metabolic stability compared to the -CF₃ analog.

- Applications : Primarily serves as an intermediate in alkylation reactions but lacks the bioactivity profile of trifluoromethylated derivatives .

1-Benzyl-2-(2-methoxyphenyl)pyrrolidine

- Structural Differences : Substitutes the benzoyl group with a benzyl (-CH₂C₆H₅) group and introduces a 2-methoxyphenyl ring at the 2-position.

- Synthesis : Achieved via coupling reactions using HATU or similar activating agents, followed by purification via column chromatography .

- Properties :

- Enhanced lipophilicity due to the benzyl and methoxyphenyl groups.

- Lower stereochemical complexity compared to trifluoromethyl analogs.

- Applications : Explored in pharmaceutical intermediates for CNS-targeting molecules but lacks the stereoselective versatility of -CF₃-containing compounds .

1-Benzyl-3-iodomethyl-pyrrolidine

- Structural Differences : Positions an iodomethyl (-CH₂I) group at the 3-position instead of the 2-position.

- Synthesis : Involves halogenation of pyrrolidine precursors under controlled conditions, often requiring iodine sources and protective groups .

- Properties: High molecular weight and polarizability due to iodine. Limited thermal stability compared to -CF₃ derivatives.

- Applications : Used in radiolabeling or cross-coupling reactions but exhibits lower agrochemical relevance .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

*Estimated using fragment-based methods.

Key Research Findings

- Stereochemical Advantages : The trifluoromethyl group in this compound enables superior stereoselectivity (≥95% ee) in asymmetric synthesis compared to chlorinated or iodinated analogs .

- Bioactivity : The -CF₃ group enhances metabolic resistance and target binding affinity, making it more viable in drug discovery than benzyl or methoxyphenyl derivatives .

- Synthetic Challenges : Halogenated analogs (e.g., -CH₂Cl, -CH₂I) require stringent reaction conditions to avoid side reactions, whereas -CF₃ incorporation is more efficient under mild catalytic protocols .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Benzoyl-2-(trifluoromethyl)pyrrolidine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

Functionalization of Pyrrolidine : Introducing the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions under inert atmospheres.

Benzoylation : Reacting the intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoyl moiety.

Critical conditions include temperature control (e.g., 0–5°C for acylation to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Yield optimization often requires stoichiometric balancing of reagents and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. For example, the benzoyl group’s aromatic protons appear as distinct multiplets in δ 7.3–7.5 ppm, while the trifluoromethyl group shows a singlet in F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, particularly when stereochemical ambiguity exists .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water systems to remove polar byproducts .

- Column Chromatography : Employ silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) for optimal separation.

- Recrystallization : Utilize ethanol or dichloromethane/hexane mixtures to obtain high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).

Comparative SAR Analysis : Evaluate analogs (e.g., benzyl-pyrrolidine derivatives) to identify substituent-specific trends. For example:

| Compound Modification | Observed Bioactivity Change | Reference |

|---|---|---|

| Replacement of CF₃ with CH₃ | Reduced receptor affinity | |

| Benzoyl vs. Acetyl substitution | Enhanced metabolic stability |

Such comparisons clarify structure-activity relationships (SAR) and validate mechanistic hypotheses .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .

Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors:

- Thermal : 40–60°C for 1–4 weeks.

- Photolytic : UV light (320–400 nm) in quartz cells.

- Hydrolytic : Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 25°C .

- Analytical Monitoring : Track degradation via HPLC-MS and identify byproducts using fragmentation libraries.

Q. What strategies are recommended for optimizing enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Chiral Stationary Phases (CSP) : Purify enantiomers via HPLC with amylose- or cellulose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.